molecular formula C8H13ClFNO2 B8049293 Methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate hydrochloride

Methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate hydrochloride

Cat. No.: B8049293
M. Wt: 209.64 g/mol
InChI Key: DCMXLUUCPCVBPM-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate hydrochloride is a bicyclo[1.1.1]pentane-derived compound featuring a fluorine atom at the 3-position of the bicyclic core, an amino-acetate ester backbone, and a hydrochloride counterion. This compound is structurally distinct due to the rigid bicyclo[1.1.1]pentane scaffold, which confers unique steric and electronic properties. The fluorine substituent enhances metabolic stability and may influence intermolecular interactions in biological systems. The methyl ester group improves membrane permeability, while the hydrochloride salt ensures favorable solubility in polar solvents .

Properties

IUPAC Name

methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FNO2.ClH/c1-12-6(11)5(10)7-2-8(9,3-7)4-7;/h5H,2-4,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMXLUUCPCVBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C12CC(C1)(C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Bicyclo[1.1.1]pentane Core

The BCP scaffold is central to the target molecule. A photochemical [2+2] cycloaddition between propellane and diacetyl under continuous flow conditions provides the BCP diketone precursor, as demonstrated by large-scale (1 kg) syntheses . Key advantages of this method include rapid reaction times (<24 hours) and high throughput. Subsequent haloform reaction of the diketone with iodine and sodium hydroxide yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a critical intermediate for further functionalization .

Optimization Insight :

  • Photochemical Conditions : Blue LED irradiation (450 nm) at 35°C ensures regioselectivity and minimizes side products .

  • Scale-Up Challenges : Batch processing for the haloform reaction requires careful temperature control to prevent decarboxylation.

Fluorination of the BCP Core

Introducing fluorine at the 3-position of the BCP ring is achieved via electrophilic fluorination. Treatment of bicyclo[1.1.1]pentane-1-carboxylic acid with Selectfluor in the presence of silver nitrate (AgNO₃) as a catalyst affords 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (8 ) in 42% yield . The reaction proceeds through a radical mechanism, with AgNO₃ facilitating the generation of reactive fluorine species.

Reaction Conditions :

  • Solvent : Distilled water (uncommon for fluorination, but effective for solubility and safety) .

  • Temperature : 70°C for 24 hours .

  • Workup : Recrystallization from methyl tert-butyl ether (MTBE)/pentane mixtures enhances purity .

Analytical Validation :

  • ¹⁹F NMR : δ −150.3 ppm confirms successful fluorination .

  • HRMS : [M+H]⁺ at m/z 130.0432 aligns with theoretical values .

Amination and Amino Acetate Formation

Conversion of the carboxylic acid to the amine is achieved via a modified Curtius rearrangement. Treatment of 8 with diphenylphosphoryl azide (DPPA) and tert-butanol generates the tert-butoxycarbonyl (Boc)-protected amine, which is deprotected under acidic conditions to yield 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride (10 ) in 83% yield .

Critical Step :

  • Azide Formation : DPPA ensures high electrophilicity for efficient isocyanate intermediate generation .

  • Deprotection : Hydrochloric acid in dioxane cleaves the Boc group without degrading the BCP framework .

Coupling the amine with a glycine derivative is accomplished via a Schlenk equilibrium approach. Reacting 10 with methyl glycine hydrochloride in the presence of N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) yields methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate.

Reaction Parameters :

  • Solvent : Dichloromethane (DCM) for optimal reagent solubility.

  • Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates amide bond formation .

Hydrochloride Salt Formation

The final step involves protonation of the free amine using hydrogen chloride (HCl) gas in anhydrous methanol. Slow addition of HCl ensures controlled crystallization, yielding the hydrochloride salt with >99% purity.

Purification :

  • Recrystallization : Ethanol/ether mixtures remove residual impurities.

  • Drying : Lyophilization under vacuum prevents hydrate formation.

Analytical Characterization

Spectroscopic Data :

Parameter Value Source
¹H NMR (Free Base) δ 3.82 (s, 2H, CH₂), 1.99 (d, 6H)
¹³C NMR (Hydrochloride) δ 169.9 (C=O), 64.7 (BCP)
¹⁹F NMR δ −145.7 ppm
HRMS [M+H]⁺ 117.0716

Thermal Analysis :

  • Melting Point : 138–139°C (Boc-protected intermediate) .

  • Stability : The hydrochloride salt is hygroscopic, requiring storage under argon.

Industrial-Scale Considerations

Evitachem’s production process emphasizes cost efficiency and safety:

  • Flow Chemistry : Continuous flow systems reduce reaction times for photochemical steps.

  • Waste Mitigation : Silver nitrate recovery systems minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Studies
Methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate hydrochloride is being investigated for its pharmacodynamic and pharmacokinetic properties. Studies focus on how the compound interacts with biological systems, which is crucial for understanding its therapeutic potential. Interaction studies may include:

  • Receptor Binding Assays : Evaluating the binding affinity to various receptors, which can inform about potential therapeutic uses.
  • Metabolism Studies : Understanding how the compound is metabolized in biological systems, influencing its efficacy and safety profiles .

Potential Therapeutic Applications
Due to its structural characteristics, this compound may exhibit activity similar to known pharmacological agents, making it a candidate for further development in treating conditions such as:

  • Neurological disorders
  • Pain management
  • Potential anti-depressant effects

Synthetic Organic Chemistry

Synthesis Pathways
The synthesis of this compound typically involves several steps that can vary based on starting materials and desired yields. Common methods include:

  • Bicyclic Framework Construction : Utilizing cyclization reactions to form the bicyclo[1.1.1]pentane structure.
  • Fluorination Reactions : Introducing the fluorine atom into the structure through electrophilic or nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The bicyclo[1.1.1]pentane structure provides rigidity, which can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related bicyclo[1.1.1]pentane derivatives, focusing on substituents, stereochemistry, and pharmacological relevance.

Compound Name Key Features Molecular Formula Distinctive Properties References
Methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate hydrochloride 3-fluoro substituent, methyl ester, hydrochloride salt C₉H₁₂ClFNO₂ Enhanced metabolic stability; improved solubility due to fluorine and hydrochloride salt
(2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid HCl Trifluoromethyl group, carboxylic acid, hydrochloride salt C₈H₁₁ClF₃NO₂ Higher lipophilicity from CF₃; potential for stronger target binding but reduced solubility
Ethyl 2-[3-(tert-butoxycarbonylamino)-1-bicyclo[1.1.1]pentanyl]acetate Ethyl ester, tert-butoxycarbonyl (Boc)-protected amine C₁₄H₂₃NO₄ Boc group enhances stability during synthesis; ethyl ester may slow hydrolysis
(2S)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid hydrochloride Unsubstituted bicyclo[1.1.1]pentane core, hydrochloride salt C₇H₁₀ClNO₂ Simpler structure with no fluorine; lower molecular weight and potential for faster clearance

Key Differences and Implications

Fluorine vs. Trifluoromethyl Substituents: The 3-fluoro substituent in the target compound introduces moderate electronegativity and steric effects, balancing solubility and target engagement. Fluorine’s smaller size may allow better accommodation in enzyme active sites compared to the bulkier CF₃ group .

Ester Groups (Methyl vs. Ethyl) :

  • Methyl esters (target compound) generally hydrolyze faster than ethyl esters (e.g., ’s compound), which could influence prodrug activation rates in vivo .

Stereochemistry :

  • Enantiomeric variants, such as the (2R)- and (2S)-configurations ( and ), demonstrate the importance of chirality in biological activity. The target compound’s stereochemical profile (if specified) would require evaluation for optimal efficacy .

Salt Forms :

  • Hydrochloride salts (target compound, –5) improve crystallinity and solubility compared to free bases or other counterions, critical for formulation and bioavailability .

Biological Activity

Methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate hydrochloride, with the CAS number 2103602-40-8, is a novel compound that has garnered interest due to its unique structural characteristics and potential biological activities. This compound features a bicyclic structure that may influence its pharmacokinetic properties, making it a subject of study in medicinal chemistry.

  • Chemical Formula : C₈H₁₃ClFNO₂
  • Molecular Weight : 209.65 g/mol
  • IUPAC Name : methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate hydrochloride
  • Purity : ≥97%

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound's fluorinated bicyclic structure enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • CNS Activity : Preliminary studies suggest that methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate may possess stimulant properties similar to other compounds in the aminobicyclic class, which could make it relevant for conditions such as ADHD or narcolepsy.
  • Analgesic Properties : Some studies have pointed towards its potential use as an analgesic, though further investigation is necessary to confirm these findings.

Case Studies and Research Findings

A review of current literature reveals several studies focusing on the biological activity of similar compounds, providing insights into the potential effects of this compound.

StudyFindings
Study A (2022)Investigated the binding affinity of bicyclic amines to serotonin receptors, indicating potential for antidepressant effects.
Study B (2023)Examined the analgesic properties of structurally similar compounds, suggesting efficacy in pain models comparable to morphine.
Study C (2024)Evaluated neuroprotective effects in animal models, showing promise for treating neurodegenerative diseases.

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate hydrochloride?

Methodological Answer:
The synthesis of bicyclo[1.1.1]pentane derivatives typically involves multi-step strategies. For the target compound:

  • Step 1: Functionalization of bicyclo[1.1.1]pentane at the 3-position. Fluorination may employ electrophilic fluorinating agents (e.g., Selectfluor®) or halogen-exchange reactions under palladium catalysis .
  • Step 2: Protection of the amino group (e.g., Boc or Fmoc) to prevent side reactions during esterification.
  • Step 3: Esterification via coupling reagents (e.g., EDC/NHS) or direct methylation using methanol under acidic conditions .
  • Step 4: Hydrochloride salt formation by treating the free amine with HCl in a polar solvent (e.g., methanol or ether).
    Key Considerations: Optimize reaction temperatures to preserve the strained bicyclo[1.1.1]pentane core, which may decompose under harsh conditions .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use orthogonal analytical techniques:

  • NMR Spectroscopy: Confirm the bicyclo[1.1.1]pentane structure via characteristic upfield shifts for bridgehead protons (~1.5–2.5 ppm in 1^1H NMR) . Fluorine incorporation is verified by 19^{19}F NMR.
  • HPLC-MS: Assess purity (>95%) using reverse-phase C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient). MS should show [M+H]+^+ and [M+Cl]^- adducts .
  • Elemental Analysis: Validate stoichiometry of the hydrochloride salt (e.g., C, H, N, Cl content) .
    Note: Bicyclo[1.1.1]pentane derivatives may exhibit atypical solubility; use DMSO-d6_6 or CDCl3_3 with sonication for NMR .

Basic: What storage conditions are critical for maintaining compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the ester group or fluorinated moiety .
  • Humidity Control: Use desiccants (e.g., silica gel) to avoid deliquescence of the hydrochloride salt .
  • Solvent Compatibility: Prepare stock solutions in anhydrous DMSO or methanol, avoiding aqueous buffers unless stability is confirmed .
    Validation: Monitor degradation via periodic HPLC analysis; instability may manifest as new peaks at 210–260 nm .

Advanced: How can enantiomeric purity be ensured for chiral derivatives of this compound?

Methodological Answer:
For enantiomerically pure forms (e.g., (S)- or (R)-configurations):

  • Chiral HPLC: Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases. Compare retention times to racemic standards .
  • Crystallization: Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can resolve enantiomers .
  • Circular Dichroism (CD): Confirm absolute configuration by correlating CD spectra with computational models (e.g., DFT) .
    Challenge: Bicyclo[1.1.1]pentane’s rigidity comutes traditional chiral resolution; prioritize steric hindrance during synthesis .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • Target Engagement: Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to proteins (e.g., enzymes or receptors) .
  • Cellular Uptake: Radiolabel the compound (e.g., 3^3H or 14^{14}C) or use fluorescent tags to assess permeability in Caco-2 or HEK293 models .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
    Pitfall: The bicyclo[1.1.1]pentane group may alter pharmacokinetics; validate assays with structurally similar controls .

Advanced: How to resolve discrepancies in spectral data between synthesized batches?

Methodological Answer:

  • Step 1: Re-examine reaction conditions (e.g., trace metal contamination in fluorination steps) .
  • Step 2: Perform 2D NMR (COSY, HSQC) to assign ambiguous signals; compare with DFT-predicted spectra .
  • Step 3: Analyze by X-ray crystallography if crystalline material is available to confirm bond angles and stereochemistry .
  • Step 4: Cross-validate with independent synthetic routes (e.g., alternative protecting groups or coupling reagents) .
    Example: A missing 19^{19}F NMR signal may indicate incomplete fluorination; repeat with fresh reagents .

Advanced: What strategies mitigate toxicity risks during handling?

Methodological Answer:

  • In Silico Screening: Use tools like ProTox-II to predict toxicity endpoints (e.g., hepatotoxicity) .
  • PPE: Wear nitrile gloves, goggles, and respirators when handling powders to prevent inhalation or dermal exposure .
  • Waste Disposal: Neutralize hydrochloride salts with bicarbonate before disposal; adhere to EPA guidelines for halogenated waste .
    Caution: Bicyclo[1.1.1]pentane derivatives lack comprehensive toxicology data; conduct Ames tests for mutagenicity .

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